1-bromo-2,3,5-trimethoxybenzene
Description
Properties
CAS No. |
23030-39-9 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 1 Bromo 2,3,5 Trimethoxybenzene
Regioselective Bromination Approaches of Trimethoxybenzene Isomers
The direct introduction of a bromine atom onto a trimethoxybenzene ring is a common and direct route. However, the high activation of the ring by three methoxy (B1213986) groups necessitates careful control of reaction conditions to achieve the desired regioselectivity.
Electrophilic Aromatic Substitution Protocols and Positional Selectivity Control
Electrophilic aromatic substitution (EAS) is a fundamental method for the bromination of aromatic compounds. wku.edunih.govmdpi.com In the case of trimethoxybenzene isomers, the methoxy groups are strong activating and ortho, para-directing groups. libretexts.org The position of the incoming bromine electrophile is therefore dictated by the substitution pattern of the starting trimethoxybenzene. For the synthesis of 1-bromo-2,3,5-trimethoxybenzene (B1638021), 1,2,4-trimethoxybenzene (B152335) is the logical precursor. The three methoxy groups direct the electrophile to the remaining unsubstituted positions. The outcome of the bromination is highly dependent on the reaction conditions. Classical bromination often involves molecular bromine with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). studymind.co.uk The reaction proceeds through the formation of a more potent electrophile, which is then attacked by the electron-rich aromatic ring. chemistrysteps.comyoutube.com The stability of the resulting carbocation intermediate, known as a sigma complex or arenium ion, determines the regioselectivity. masterorganicchemistry.compbworks.com The methoxy groups can stabilize the positive charge through resonance, particularly when the electrophile adds to the ortho or para positions. mdpi.com However, the presence of multiple activating groups can lead to a mixture of products or even polybromination. libretexts.orgissr.edu.kh Therefore, controlling the stoichiometry of the brominating agent and the reaction temperature is crucial for achieving monosubstitution. nih.gov
| Starting Material | Brominating Agent | Catalyst | Major Product |
| 1,2,4-Trimethoxybenzene | Br₂ | FeBr₃ | Mixture of bromo-1,2,4-trimethoxybenzene isomers |
| Anisole | NBS in Acetonitrile | - | 1-Bromo-4-methoxybenzene (96% yield) nih.govmdpi.com |
| Toluene | Br₂ | FeBr₃ | Mixture of o- and p-bromotoluene libretexts.org |
Oxidative Bromination Techniques and Catalytic Systems
Oxidative bromination offers an alternative to traditional methods, often employing milder and more environmentally benign reagents. organic-chemistry.org These techniques typically use a bromide salt, such as ammonium (B1175870) bromide or potassium bromide, in conjunction with an oxidant. organic-chemistry.org This in-situ generation of an electrophilic bromine species can offer improved selectivity. For instance, a method using ammonium bromide and Oxone® in methanol (B129727) or water has been shown to be effective for the bromination of activated aromatic compounds at room temperature, yielding predominantly para-substituted products. organic-chemistry.org Various catalytic systems have been developed to enhance the efficiency and selectivity of oxidative bromination. jalsnet.com These can include transition metal catalysts or iodine-based systems. researchgate.netresearchgate.net For example, vanadium, molybdenum, and tungsten complexes have been used to catalyze the bromination of 1,3,5-trimethoxybenzene (B48636) in the presence of hydrogen peroxide. researchgate.net The choice of catalyst and reaction conditions can significantly influence the turnover numbers and product distribution. researchgate.net
| Bromine Source | Oxidant | Solvent | Key Features |
| Ammonium Bromide | Oxone® | Methanol/Water | Mild, eco-friendly, high regioselectivity for para-substitution organic-chemistry.org |
| Potassium Bromide | H₂O₂ | Acetonitrile | Catalyst-free, but can have lower conversions and longer reaction times jalsnet.com |
| Tetrabutylammonium Bromide (TBAX) | H₂O₂ | DMF | Catalyzed by transition metal complexes (V, Mo, W) researchgate.net |
Mechanistic Insights into Halogenation Pathways for Methoxybenzenes
The mechanism of electrophilic aromatic halogenation of methoxybenzenes involves the attack of the electron-rich aromatic ring on an electrophilic halogen species. issr.edu.khrsc.org The methoxy group, being a strong electron-donating group, increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. issr.edu.kh This activation is most pronounced at the ortho and para positions due to resonance stabilization of the intermediate carbocation (arenium ion). libretexts.orgpbworks.com The reaction proceeds in two main steps: the initial attack of the π-electrons of the benzene ring on the electrophile to form the arenium ion, which is the rate-determining step, followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The stability of the arenium ion is key to determining the regioselectivity. For methoxybenzenes, the positive charge in the arenium ion can be delocalized onto the oxygen atom of the methoxy group when the attack occurs at the ortho or para position, providing significant stabilization. mdpi.com This is why these positions are highly favored over the meta position. In trimethoxybenzenes, the directing effects of the three methoxy groups are additive, further influencing the position of bromination.
Convergent Synthetic Pathways via Precursor Functionalization
An alternative to direct bromination involves the synthesis of this compound from precursors that already contain some of the required functional groups. These multi-step pathways can offer better control over the final substitution pattern.
Diazotization and Halogenation Reactions (e.g., Sandmeyer Reaction from Trimethoxyanilines)
The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile. lumenlearning.comwikipedia.org This reaction is particularly useful when direct bromination is not selective. To synthesize this compound via this route, the corresponding 2,3,5-trimethoxyaniline (B13039003) would be the required precursor. The synthesis of this aniline (B41778) can be a multi-step process itself. The diazotization step involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (below 5°C) to form the arenediazonium salt. libretexts.orgresearchgate.netyoutube.com The subsequent Sandmeyer reaction involves the treatment of the diazonium salt with a copper(I) bromide (CuBr) catalyst. lumenlearning.comwikipedia.orgyoutube.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. libretexts.orglumenlearning.com This method has been reported to give good yields for the synthesis of other bromo-trimethoxybenzene isomers, such as 1-bromo-3,4,5-trimethoxybenzene from 3,4,5-trimethoxyaniline. researchgate.net
| Starting Material | Reagents | Key Intermediate | Product |
| 3,4,5-Trimethoxyaniline | 1. NaNO₂, HBr (Diazotization) 2. CuBr (Sandmeyer) | 3,4,5-Trimethoxybenzenediazonium bromide | 1-Bromo-3,4,5-trimethoxybenzene |
Multi-step Syntheses from Readily Available Aromatic Precursors (e.g., o-Vanillin, Resorcinol (B1680541) Derivatives)
Complex organic molecules are often synthesized through multi-step sequences starting from simple, commercially available precursors. For this compound, synthetic routes starting from compounds like o-vanillin or resorcinol derivatives have been explored. A patented method describes the synthesis of 5-bromo-1,2,3-trimethoxybenzene (B181038) starting from o-vanillin. patsnap.com This process involves the bromination of o-vanillin, followed by oxidation of the aldehyde group to a hydroxyl group, and finally methylation of the hydroxyl groups. patsnap.com While this specific patent details the synthesis of the 1,2,3-trimethoxy isomer, similar strategies could potentially be adapted. Another approach could start from resorcinol derivatives. For example, 5-bromo-2-methoxyresorcinol (B16964) has been prepared from 2,4,6-tribromoanisole (B143524) through metallation and reaction with a trialkoxy borate, followed by oxidative workup. google.com Further functionalization of such intermediates could lead to the desired this compound. These multi-step syntheses, while longer, can provide access to specific isomers that are difficult to obtain through direct substitution methods.
| Starting Precursor | Key Transformation Steps | Intermediate(s) |
| o-Vanillin | Bromination, Oxidation, Methylation | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, 5-Bromo-3-methoxybenzene-1,2-diol |
| 2,4,6-Tribromoanisole | Metallation, Reaction with trialkyl borate, Oxidation | 5-Bromo-2-methoxyresorcinol |
Advancements in Catalytic and Environmentally Benign Synthesis Approaches
Recent progress in synthetic organic chemistry has emphasized the development of greener, more efficient, and highly selective reactions. The synthesis of brominated aromatic compounds has benefited significantly from these advancements, moving away from hazardous reagents like liquid bromine towards catalytic and more sustainable alternatives.
The use of visible light to drive chemical reactions, known as photoredox catalysis, has emerged as a powerful tool for forging new chemical bonds under mild conditions. uni-freiburg.de This approach offers high functional group tolerance and selectivity, making it an attractive strategy for the synthesis of complex molecules. uni-freiburg.de In the context of bromination, photoredox catalysis can activate substrates or reagents, often circumventing the need for harsh traditional methods. For instance, photocatalytic systems have been developed for the C–H chlorination of substrates like trimethoxybenzene, which involves an in situ bromination step followed by ipso-chlorination, demonstrating the potential for highly regioselective halogenation. beilstein-journals.org
Beyond photoredox catalysis, a significant push towards environmentally benign bromination focuses on oxidative bromination techniques. researchgate.net Aerobic bromination, which uses oxygen as the terminal oxidant, represents a particularly "green" alternative. researchgate.netnih.gov Researchers have developed transition-metal-free aerobic bromination methods promoted by catalytic amounts of ionic liquids. nih.gov This strategy demonstrates high efficiency and can utilize either aqueous hydrobromic acid (HBr) or sodium bromide (NaBr) with acetic acid as the bromine source, accommodating a broad range of aromatic substrates. nih.gov Such methods not only improve the atom economy of bromine but also enhance safety and reduce waste compared to classical bromination with molecular bromine (Br₂). researchgate.netmdpi.com
Another sustainable approach involves the use of flow chemistry. Continuous flow reactors offer enhanced safety and control over highly reactive species like bromine. mdpi.com In this setup, hazardous Br₂ can be generated in situ and immediately consumed in the reaction, minimizing risks associated with its storage and handling. This technique has been successfully applied to the polybromination of various aromatic substrates. mdpi.com
Table 1: Comparison of Sustainable Bromination Strategies
| Strategy | Catalyst/Promoter | Bromine Source | Key Advantages |
|---|---|---|---|
| Photoredox Catalysis | Organic Dyes (e.g., 4CzIPN) | In-situ generated bromine | High regioselectivity, mild reaction conditions. beilstein-journals.org |
| Aerobic Bromination | Ionic Liquid (e.g., [C₄Py]NO₃) | HBr(aq) or NaBr/AcOH | Transition-metal-free, uses O₂ as oxidant, high efficiency. nih.gov |
| Flow Chemistry | None (In-situ generation) | HBr/NaOCl | Enhanced safety, precise control, suitable for hazardous reagents. mdpi.com |
Achieving high yield and purity is a critical goal in both laboratory synthesis and industrial-scale production. The optimization of reaction parameters such as temperature, reagent stoichiometry, and catalyst loading is essential for developing efficient and economically viable processes. nih.govgoogle.com
In a laboratory setting, systematic screening of conditions is performed to identify the optimal parameters. For example, in the synthesis of a related compound, 1-bromo-3,4,5-trimethoxybenzene, via a Sandmeyer reaction, the molar ratios of the starting aniline, sodium nitrite, and sodium bromide were optimized to 1.0:1.2:1.5. researchgate.net Controlling the diazotization temperature below 5°C and the subsequent decomposition for 1 hour was crucial to achieving a high yield of 87.5%. researchgate.net Similarly, studies on other syntheses have shown that temperature plays a critical role; a reaction might proceed efficiently at 20 ± 5 °C, while increasing the temperature could lead to more impurities and a lower yield. nih.gov
The transition from a laboratory-scale procedure to large-scale production introduces new challenges, including heat transfer, mixing, and purification. nih.gov Process development for scaled-up synthesis focuses on creating robust, safe, and cost-effective protocols. google.com A patent for a related bromo-trimethoxybenzene derivative highlights a method designed for industrial application, emphasizing low cost, high yield, and environmental friendliness. google.com In a documented scale-up synthesis of a brominated compound, a detailed procedure involving kilograms of starting material outlines specific parameters for reaction, workup, and purification. chemicalbook.com For instance, after reacting 1256 grams of an intermediate in 5.0 liters of solvent at 90°C, the purification protocol involves extraction with ethyl acetate, washing with acidic and basic solutions, and final recrystallization to obtain the pure product. chemicalbook.com This systematic approach ensures the final product meets high-purity specifications (e.g., >99.95% by HPLC), making it suitable for commercial use. nih.gov
Table 2: Example of Optimized Parameters in Bromination and Related Reactions
| Parameter | Laboratory Scale Optimization (Sandmeyer Reaction) researchgate.net | Scaled Production (Methylation/Bromination) chemicalbook.com |
|---|---|---|
| Key Reagent Ratio | n(ArNH₂):n(NaNO₂):n(NaBr) = 1.0:1.2:1.5 | Substrate:DBU (1256 g : 1745 g) |
| Temperature | Diazotization: < 5°C; Decomposition: Reflux | 90°C (Reflux) |
| Solvent Volume | Not specified | 5.0 L Dimethyl carbonate |
| Reaction Time | 1 hour (Decomposition) | Monitored by TLC until complete (Overnight) |
| Purification | Not specified | Extraction, Acid/Base Wash, Recrystallization |
| Reported Yield | ~87.5% | 1256 g (crude product) |
Mechanistic Investigations and Reactivity Studies of 1 Bromo 2,3,5 Trimethoxybenzene
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways
The trimethoxy-substituted benzene (B151609) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the three methoxy (B1213986) groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. msu.edumakingmolecules.comlibretexts.orglibretexts.orgyoutube.com The substitution pattern is directed by the combined influence of these activating groups. However, the presence of the bromine atom can also influence the regioselectivity of these reactions. makingmolecules.comrsc.org
Conversely, nucleophilic aromatic substitution on an unactivated aryl halide is generally a difficult transformation. libretexts.orgyoutube.com For nucleophilic aromatic substitution to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org Given that 1-bromo-2,3,5-trimethoxybenzene (B1638021) possesses electron-donating methoxy groups, it is generally unreactive towards traditional nucleophilic aromatic substitution pathways. However, such reactions can sometimes be achieved under harsh conditions or through alternative mechanisms like those involving benzyne (B1209423) intermediates.
Organometallic Transformations and Catalytic Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a key handle for the formation of organometallic reagents and for participation in transition metal-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. nobelprize.orgnih.govyoutube.com The Stille coupling , which involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst, is a versatile method for forming C-C bonds. organic-chemistry.orgwikipedia.org this compound can serve as the aryl halide component in such reactions. For instance, it has been used in a Stille-type coupling with bis-(tributylstannyl)acetylene to synthesize symmetric 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene. sigmaaldrich.com The general mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
| Catalyst System | Reactant | Product | Reference |
| Pd(PPh₃)₄ | Bis-(tributylstannyl)acetylene | 3,3′,4,4′,5,5′-Hexamethoxydiphenylacetylene | sigmaaldrich.com |
This table showcases an example of a Stille-type coupling reaction involving a bromo-trimethoxybenzene derivative.
The efficiency and selectivity of Stille couplings can be influenced by various factors, including the choice of palladium catalyst, ligands, and reaction conditions. nih.govharvard.edu
The bromine atom of this compound can be readily exchanged with a metal, such as lithium or magnesium, to form highly reactive organometallic intermediates.
Aryllithium reagents are typically generated through a halogen-metal exchange reaction, often using an alkyllithium reagent like n-butyllithium at low temperatures. The resulting 2,3,5-trimethoxyphenyllithium is a potent nucleophile and a strong base, which can react with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. The stability and reactivity of such aryllithium species can be significantly influenced by solvent effects.
Grignard reagents are formed by the reaction of the aryl bromide with magnesium metal. youtube.comyoutube.com The resulting 2,3,5-trimethoxyphenylmagnesium bromide is another powerful nucleophile used extensively in organic synthesis for forming carbon-carbon bonds, for example, by reacting with aldehydes, ketones, esters, and carbon dioxide. youtube.comyoutube.com
| Reagent | Method of Generation | Key Reactivity |
| Aryllithium | Halogen-metal exchange with alkyllithium | Nucleophilic addition, substitution |
| Grignard Reagent | Reaction with magnesium metal | Nucleophilic addition to carbonyls |
This table summarizes the generation and primary reactivity of aryllithium and Grignard reagents derived from this compound.
Reaction Cascade Formations and Complex Chemical Transformations Involving the Aromatic Core
The unique substitution pattern of this compound and its derivatives allows for their participation in reaction cascades, where multiple bond-forming events occur in a single synthetic operation. For example, related trimethoxybenzene derivatives have been shown to undergo cascade reactions initiated by Friedel-Crafts acylation, followed by intramolecular aldol (B89426) condensation to form complex polycyclic structures. nih.gov While direct examples involving this compound in such cascades are specific, its structural motifs are relevant to the design of complex synthetic sequences. The interplay between the electronic effects of the methoxy groups and the reactivity of the bromine atom can be strategically exploited to construct intricate molecular architectures.
Role of 1 Bromo 2,3,5 Trimethoxybenzene As a Building Block in Complex Molecule Synthesis
Precursor in the Construction of Diverse Conjugated Aromatic Systems
The structure of 1-bromo-2,3,5-trimethoxybenzene (B1638021) and its isomers makes them ideal starting materials for the construction of complex conjugated aromatic systems. The bromine atom is well-positioned for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for creating new C-C bonds.
For instance, the isomer 5-bromo-1,2,3-trimethoxybenzene (B181038) is a key intermediate in organic synthesis for producing more complex molecules. ontosight.ai Its bromine atom makes it a versatile precursor for functionalization through cross-coupling reactions, which are essential tools for building sophisticated molecular frameworks. ontosight.ai The electron-donating nature of the three methoxy (B1213986) groups activates the aromatic ring, influencing the reactivity and properties of the resulting conjugated systems. This electronic characteristic is crucial in the design of molecules with specific optical or electronic properties, such as those used in organic electronics.
Applications in the Total Synthesis of Natural Products (e.g., Tatarinoids)
While the specific compound this compound is a valuable synthetic intermediate, it is its isomer, 1-bromo-2,4,5-trimethoxybenzene , that has been notably utilized in the total synthesis of certain natural products. A prominent example is the synthesis of Tatarinoids, a class of compounds isolated from the rhizome of the plant Acorus tatarinowii, which is used in Chinese medicine. ingentaconnect.comcalstate.edu
Development of Advanced Organic Materials
In the realm of materials science, bromotrimethoxybenzene isomers are instrumental in creating novel organic materials with tailored electronic and photophysical properties. Specifically, the isomer 5-bromo-1,2,3-trimethoxybenzene (also known as 1-bromo-3,4,5-trimethoxybenzene, CAS 2675-79-8) has been explicitly used in the synthesis of advanced materials like N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives and hexamethoxydiphenylacetylene. sigmaaldrich.cominnospk.com
N,N′-diarylated indolo[3,2-b]carbazole derivatives are a class of compounds investigated for their potential applications in electrophotography. sigmaaldrich.com The synthesis of these materials involves using 5-bromo-1,2,3-trimethoxybenzene as a key arylating agent, allowing for the introduction of the trimethoxyphenyl moiety onto the indolo[3,2-b]carbazole core. This substitution pattern is crucial for tuning the material's charge-transport properties.
Symmetric 3,3′,4,4′,5,5′-hexamethoxydiphenylacetylene is another advanced organic material synthesized from 5-bromo-1,2,3-trimethoxybenzene. sigmaaldrich.com The synthesis is achieved via a Stille-type homocoupling reaction. This molecule, with its extended π-conjugation and multiple methoxy groups, is a building block for more complex liquid crystalline materials or functional polymers.
Table 2: Applications of 5-Bromo-1,2,3-trimethoxybenzene in Materials Synthesis
| Target Material | Synthetic Method | Application/Significance | Reference |
|---|---|---|---|
| N,N′-diarylated indolo[3,2-b]carbazole derivatives | Arylation | Electrophotography | sigmaaldrich.com |
| 3,3′,4,4′,5,5′-Hexamethoxydiphenylacetylene | Stille-type coupling | Building block for advanced materials | sigmaaldrich.com |
| Analogs of HA14-1 | Not specified | Anticancer properties | sigmaaldrich.com |
Computational Chemistry and Spectroscopic Characterization of 1 Bromo 2,3,5 Trimethoxybenzene
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. In the case of 1-bromo-2,3,5-trimethoxybenzene (B1638021), DFT calculations provide valuable insights into its three-dimensional arrangement of atoms (molecular geometry) and its relative stability. These theoretical approaches allow for the exploration of various possible spatial orientations of the methoxy (B1213986) groups relative to the benzene (B151609) ring and each other.
Conformational Analysis and Energetic Profiles
This process generates an energetic profile, or a potential energy surface, which maps the energy of the molecule as a function of its conformational changes. The minima on this surface correspond to the most stable conformers, while the maxima represent transition states between these conformers. For this compound, the analysis would focus on the dihedral angles defined by the C(ring)-C(ring)-O-C(methyl) atoms of each methoxy group. The steric and electronic interactions between the bulky bromine atom and the methoxy groups, as well as among the methoxy groups themselves, are the primary determinants of the preferred conformation.
The most stable conformer is the one with the lowest energy, where steric hindrance and repulsive electronic interactions are minimized. The energetic profile also provides the energy barriers for rotation between different conformers, offering insights into the molecule's flexibility at different temperatures.
Selection of Basis Sets and Functional Levels in Quantum Chemical Calculations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. chemrxiv.org The functional is an approximation of the exchange-correlation energy, a key component of the total electronic energy that is not known exactly. The basis set is a set of mathematical functions used to build the molecular orbitals.
For a molecule like this compound, which contains a heavy atom (bromine), the selection of an appropriate basis set is crucial. researchgate.netechemi.com Basis sets such as the Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(2d,p)) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. researchgate.netechemi.com For bromine, it is often beneficial to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution, especially the lone pairs and the polarizable nature of the bromine atom. researchgate.netechemi.com Effective Core Potentials (ECPs) can also be used for bromine to reduce computational cost by replacing the core electrons with a potential. researchgate.net
The choice of the functional is equally important. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost for organic molecules. The B3LYP functional is a widely used hybrid functional that has demonstrated reliability for a broad range of chemical systems. researchgate.net Other functionals, such as those from the Minnesota family (e.g., M06-2X) or long-range corrected functionals, might also be suitable, particularly for studying non-covalent interactions. The combination of a suitable functional and a robust basis set is essential for obtaining reliable predictions of molecular geometry, stability, and other electronic properties. chemrxiv.orgnih.gov
Electronic Structure Analysis and Reactivity Descriptors
Beyond determining the geometry and stability, DFT calculations offer a deep dive into the electronic structure of this compound, which is fundamental to understanding its chemical behavior. Several theoretical tools derived from DFT provide quantitative measures of reactivity.
Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. wikipedia.orglibretexts.orgyoutube.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). libretexts.org
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. wuxiapptec.comresearchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. wuxiapptec.com
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. For instance, if the HOMO is localized on the benzene ring, this would suggest that the ring is the primary site for electrophilic attack. The distribution of the LUMO would indicate the most probable sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to analyze the results of a DFT calculation in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This analysis provides a chemist-friendly picture of the electronic structure and allows for the quantification of various types of electronic interactions within and between molecules.
For this compound, NBO analysis can reveal important details about the nature of the chemical bonds, such as the C-Br and C-O bonds. It can quantify the hybridization of the atomic orbitals involved in these bonds and their polarization. Furthermore, NBO analysis is particularly useful for studying intermolecular interactions. It can identify and quantify hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions play a crucial role in stabilizing certain conformations and influencing the molecule's reactivity. For example, the interaction between the lone pairs of the oxygen atoms in the methoxy groups and the antibonding orbitals of the benzene ring can be quantified.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.commdpi.comresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wolfram.com
Typically, regions of negative electrostatic potential (often colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. wolfram.com These are the areas where a positive point charge would be attracted. Conversely, regions of positive electrostatic potential (usually colored blue) indicate a deficiency of electron density and are the likely sites for nucleophilic attack. wolfram.com These are the areas where a negative point charge would be attracted. Regions with a neutral potential are often colored green.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups due to their lone pairs of electrons. nih.gov The bromine atom, being electronegative, would also influence the electrostatic potential in its vicinity. The aromatic ring itself will have regions of varying potential due to the influence of the substituents. By examining the MEP map, one can predict the most probable sites for interactions with other molecules, providing a visual guide to the molecule's chemical reactivity. chemrxiv.org
Theoretical Prediction and Interpretation of Spectroscopic Data
The computational analysis of this compound provides significant insights into its electronic structure and spectroscopic properties. By employing quantum chemical methods, primarily Density Functional Theory (DFT), it is possible to predict and interpret the Nuclear Magnetic Resonance (NMR), vibrational (FTIR), and electronic (UV-Visible) spectra of the molecule. These theoretical calculations are crucial for assigning experimental signals, understanding the influence of substituents on the benzene ring, and characterizing the molecule's fundamental properties.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H and ¹³C)
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)). nih.gov This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, the chemical shifts are heavily influenced by the electronic effects of the bromine atom and the three methoxy groups. The methoxy groups are strong activating, ortho, para-directing groups due to their electron-donating resonance effect, which increases the electron density on the aromatic ring and causes upfield shifts (lower δ values) for the attached protons and carbons. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also directs ortho and para due to resonance, leading to more complex effects on the chemical shifts.
The predicted chemical shifts for the aromatic protons are distinct. The proton at the C4 position is flanked by two methoxy groups, while the proton at the C6 position is adjacent to both a methoxy group and the bromine atom. This difference in the chemical environment leads to separate signals. Similarly, the ¹³C NMR spectrum is predicted to show nine distinct signals: six for the aromatic carbons and three for the methoxy carbons, as their chemical environments are non-equivalent.
Predicted ¹H NMR Chemical Shifts for this compound This table is based on established substituent effects on a benzene ring. Actual values may vary based on solvent and computational model.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 6.30 - 6.50 | Singlet |
| H-6 | 6.60 - 6.80 | Singlet |
| OCH₃ (C2) | 3.80 - 3.90 | Singlet |
| OCH₃ (C3) | 3.85 - 3.95 | Singlet |
| OCH₃ (C5) | 3.75 - 3.85 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established substituent effects on a benzene ring. Actual values may vary based on solvent and computational model.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1-Br | 110 - 115 |
| C2-OCH₃ | 158 - 162 |
| C3-OCH₃ | 155 - 159 |
| C4-H | 95 - 100 |
| C5-OCH₃ | 160 - 164 |
| C6-H | 105 - 110 |
| C-OCH₃ | 55 - 60 |
| C-OCH₃ | 56 - 61 |
| C-OCH₃ | 57 - 62 |
Vibrational Frequency Analysis (e.g., FTIR Spectroscopy)
Vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman active vibrational modes of a molecule. amanote.comresearchgate.net These calculations help in the assignment of experimental FTIR and Raman spectra. For a molecule like this compound with 24 atoms, there are 66 normal modes of vibration.
The calculated vibrational spectrum can be conceptually divided into several regions corresponding to specific functional groups:
Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.
Methyl C-H Stretching: The symmetric and asymmetric stretching vibrations of the methoxy groups are expected in the 2950-2850 cm⁻¹ range.
Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring are predicted to occur in the 1600-1450 cm⁻¹ region. The substitution pattern affects the intensity and position of these bands.
C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) are prominent and expected between 1275 cm⁻¹ and 1000 cm⁻¹. icm.edu.pl
In-plane and Out-of-plane Bending: C-H and C-O bending vibrations occur at lower frequencies.
C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower wavenumber, typically in the range of 600-500 cm⁻¹.
Computational studies on the parent molecule, 1,3,5-trimethoxybenzene (B48636), have shown that DFT methods can accurately reproduce experimental vibrational spectra. icm.edu.plresearchgate.net The introduction of a bromine atom is expected to perturb these frequencies and introduce new modes, particularly the C-Br stretch.
Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data from related molecules. icm.edu.plnist.govnist.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Asymmetric/Symmetric Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric Ar-O-C Stretch | 1275 - 1200 |
| Symmetric Ar-O-C Stretch | 1050 - 1000 |
| C-Br Stretch | 600 - 500 |
UV-Visible Spectroscopy Predictions and Electronic Transitions
Time-dependent density functional theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.govnih.gov It provides information about the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is dominated by π → π* transitions within the substituted benzene ring. The parent benzene molecule exhibits two primary absorption bands around 204 nm and 256 nm. The presence of three strong electron-donating methoxy groups (auxochromes) causes a significant bathochromic (red) shift of these bands to longer wavelengths and increases their intensity. The addition of a bromine atom further modifies the spectrum. While halogens are generally considered to cause a slight bathochromic shift, their effect is also dependent on their position relative to other substituents.
TD-DFT calculations predict the main electronic transitions, which typically involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the p-orbitals of the oxygen and bromine atoms, while the LUMO is expected to be a π* orbital of the aromatic ring. The calculated energy difference between these orbitals provides a first approximation of the main electronic transition. Studies on similar halogenated trimethoxybenzene derivatives show UV absorption maxima in the range of 260-280 nm. rsc.org
Predicted Electronic Transitions for this compound This table is based on TD-DFT principles and data from analogous compounds. rsc.org
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ (π → π) | 270 - 290 | Moderate |
| S₀ → S₂ (π → π) | 210 - 230 | Strong |
Analytical Methodologies Utilizing Trimethoxybenzene Isomers for Halogen Quantification
Application of 1,3,5-Trimethoxybenzene (B48636) as a Halogen Trap in Environmental Water Studies
1,3,5-Trimethoxybenzene has emerged as an effective "halogen trap" in environmental water analysis. towson.edugoogle.com Its utility lies in its rapid reaction with free halogens to form stable halogenated products. researchgate.netnsf.govrsc.org This characteristic allows TMB to function as a quencher in halogenation experiments, stopping the reaction at a specific time point for accurate kinetic analysis. rsc.org While not as rapid as some traditional quenching agents like sodium thiosulfate, experimental rate constants determined using TMB are generally in good agreement. google.comrsc.org
The application of TMB extends to various aqueous systems, including drinking water, swimming pool water, and chlorinated surface waters. researchgate.netrsc.org It has also proven effective in quantifying bromide as a trace impurity in various reagents after its oxidation to HOBr. researchgate.netrsc.org This broad applicability makes TMB a versatile tool for researchers studying the fate and transport of halogens in the environment.
A significant advantage of using TMB is its ability to preserve redox-labile disinfection byproducts (DBPs) that might be degraded by traditional reducing quenchers. rsc.org This ensures a more accurate assessment of the full spectrum of compounds present in treated water.
Selective Quantification of Free Bromine and Chlorine Residuals via Brominated/Chlorinated Trimethoxybenzene Product Formation
The core of the TMB-based analytical method is the selective and quantitative formation of halogenated derivatives. TMB reacts with free chlorine (primarily HOCl) and free bromine (primarily HOBr) through electrophilic aromatic substitution to yield 2-chloro-1,3,5-trimethoxybenzene (B1345492) (Cl-TMB) and 2-bromo-1,3,5-trimethoxybenzene (B72060) (Br-TMB), respectively. nsf.govmedchemexpress.com
At a near-neutral pH, these reactions are rapid, occurring within seconds. researchgate.netrsc.org The resulting chlorinated and brominated TMB products are stable, allowing for their subsequent extraction and analysis. researchgate.netrsc.org The molar concentrations of the measured Cl-TMB and Br-TMB can then be directly used to calculate the initial concentrations of free chlorine and free bromine in the water sample. researchgate.netnsf.gov
This method offers a distinct advantage over conventional techniques like the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method, which cannot distinguish between free chlorine and free bromine. researchgate.netnsf.govrsc.org The TMB derivatization method provides selectivity, lower method quantitation limits, and a larger linear range. researchgate.netrsc.org
| Parameter | TMB Method (GC-MS) |
| Method Quantitation Limit (MQL) for HOCl | 15 nmol L⁻¹ (1.1 μg L⁻¹ as Cl₂) |
| Method Quantitation Limit (MQL) for HOBr | 30 nmol L⁻¹ (2.0 μg L⁻¹ as Cl₂) |
| Table 1: Method Quantitation Limits for Free Halogens Using TMB Derivatization with GC-MS Detection. researchgate.net |
Chromatographic and Spectrometric Detection Techniques for Halogenated Trimethoxybenzene Products (e.g., GC-MS, LC-MS)
The halogenated products of the TMB reaction are typically quantified using chromatographic and spectrometric techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netnsf.govrsc.org
For GC-MS analysis, the halogenated TMB products are first extracted from the aqueous sample into an organic solvent, such as toluene. nsf.govnsf.gov This preconcentration step contributes to the high sensitivity of the method. rsc.org The extract is then injected into the GC-MS system for separation and detection. nsf.gov GC-MS provides excellent separation of the halogenated products and their unequivocal identification based on their mass spectra. nih.gov
High-performance liquid chromatography (HPLC), often coupled with a diode array detector or a mass spectrometer, is another powerful technique for analyzing TMB and its derivatives directly from the aqueous phase, sometimes eliminating the need for extraction. nsf.govrsc.org
| Analyte | HPLC Elution Time (min) |
| TMB | 2.59 |
| Cl-TMB | 3.54 |
| Br-TMB | 4.28 |
| Table 2: Example HPLC Elution Times for TMB and its Halogenated Products. rsc.org |
Both GC-MS and LC-MS methods offer high selectivity and sensitivity, enabling the detection and quantification of halogenated TMB products at trace levels relevant to environmental water quality monitoring. researchgate.netnih.gov The choice between GC-MS and LC-MS may depend on the specific sample matrix, desired sensitivity, and available instrumentation.
Q & A
Q. What are the common synthetic routes for 1-bromo-2,3,5-trimethoxybenzene, and how can reaction conditions be optimized?
- Methodological Answer : A widely reported synthesis involves bromination of 1,3,5-trimethoxybenzene using bromine or brominating agents (e.g., NBS) under controlled conditions. For example, competitive bromination in methanol yields this compound as a major product, with regioselectivity influenced by the electron-donating methoxy groups . Optimization strategies include:
- Temperature : Reactions at 0–25°C minimize side products like dibrominated derivatives.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency compared to protic solvents.
- Catalysts : Lewis acids (e.g., FeCl₃) may improve selectivity, though excess catalyst can lead to over-bromination.
Visible light-mediated methods have also achieved 81% yield, leveraging photoredox catalysis for milder conditions .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization data include:
- ¹H NMR : Peaks at δ 6.33 (s, 2H, aromatic H), 3.81 (s, 6H, two methoxy groups), and 3.79 (s, 3H, third methoxy group) confirm substitution patterns .
- ¹³C NMR : Signals at δ 160.3, 156.9 (methoxy carbons), and 90–92 ppm (aromatic carbons) validate the structure .
- Mass Spectrometry : LR-MS (EI) shows a molecular ion peak at m/z 245.9909 (calc. 245.9892), consistent with C₉H₁₁BrO₃ .
Advanced Research Questions
Q. How does the electronic environment influence the regioselectivity of bromination in this compound?
- Methodological Answer : The methoxy groups act as strong electron-donating substituents, directing bromination to the para position relative to existing substituents. Competitive bromination studies in methanol show that steric hindrance from adjacent methoxy groups suppresses ortho substitution, favoring para selectivity . Deuterium isotope effects and computational modeling (e.g., DFT calculations) can further elucidate the interplay between electronic and steric factors. For instance, isotopic labeling of the aromatic ring may reveal kinetic vs. thermodynamic control in regioselectivity .
Q. What methodological approaches resolve contradictions in reported reaction yields for halogenation reactions involving this compound?
- Methodological Answer : Discrepancies in yields (e.g., 55% vs. 81% in chlorination vs. bromination) often arise from:
- Reagent Purity : Trace moisture in brominating agents (e.g., NBS) can reduce efficiency.
- Workup Procedures : Incomplete extraction or purification (e.g., column chromatography vs. recrystallization) affects isolated yields.
Systematic analysis involves: - Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Control Experiments : Compare yields under inert (N₂/Ar) vs. ambient atmospheres to assess oxidative side reactions.
- Reproducibility Studies : Replicate reported conditions with strict adherence to reagent grades and equipment specifications .
Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?
- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura couplings. For example:
- Suzuki Reaction : React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O to form biaryl derivatives .
- Optimization Tips :
- Ligand Selection : Bulky ligands (e.g., SPhos) enhance coupling efficiency with sterically hindered boronic acids.
- Temperature : 80–100°C in microwave-assisted reactions reduces reaction time from hours to minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
